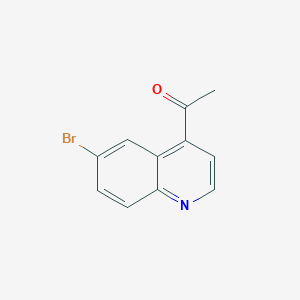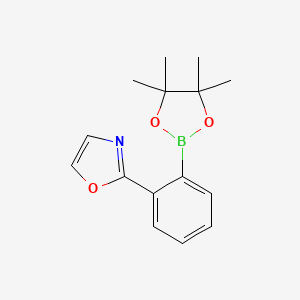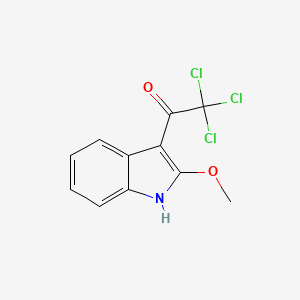
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a trichloromethyl group attached to an indole ring, which is further substituted with a methoxy group.
准备方法
The synthesis of 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone typically involves the reaction of indole derivatives with trichloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate certain biological pathways, leading to its observed biological effects .
相似化合物的比较
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
分子式 |
C11H8Cl3NO2 |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(2-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8Cl3NO2/c1-17-10-8(9(16)11(12,13)14)6-4-2-3-5-7(6)15-10/h2-5,15H,1H3 |
InChI 键 |
PFXRANNFEQKRFS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2N1)C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


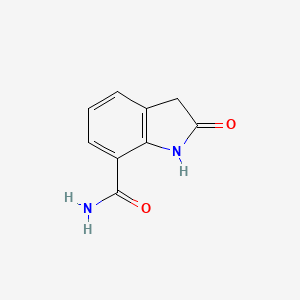
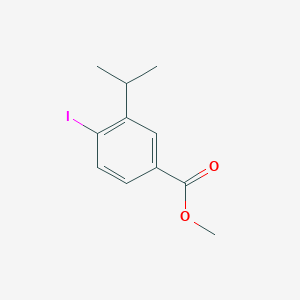
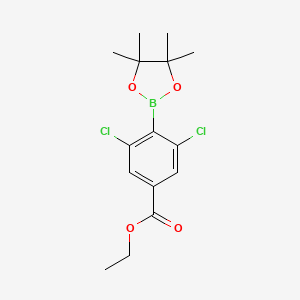
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)


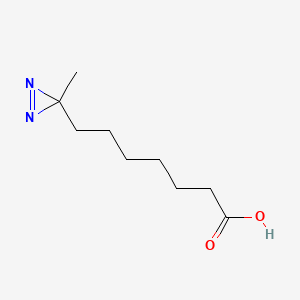
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)

